6-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine
Description
Significance of Nitrogen-Containing Heterocycles in Chemical and Biological Research
Nitrogen-containing heterocyclic compounds are a cornerstone of organic and medicinal chemistry. bldpharm.com Their cyclic structures, which incorporate at least one nitrogen atom within the ring, are fundamental to a vast array of natural products and synthetic molecules with significant biological activity. These compounds are integral to the structure of many vitamins, alkaloids, hormones, and antibiotics. The presence of nitrogen atoms in these rings often imparts unique physicochemical properties, such as the ability to form hydrogen bonds and act as both hydrogen bond donors and acceptors, which is crucial for molecular recognition and binding to biological targets.
The versatility of nitrogen-containing heterocycles is further highlighted by their widespread applications. They are not only key components in the development of pharmaceuticals but also find use as agrochemicals, dyes, and corrosion inhibitors. In the realm of drug discovery, it is estimated that over 75% of drugs approved by the FDA contain nitrogen-based heterocyclic moieties, underscoring their importance in modern medicine.
The Pyrrolo[2,3-b]pyridine (7-Azaindole) Core as a Privileged Scaffold
The 1H-pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole (B17877), is considered a "privileged scaffold" in medicinal chemistry. This term is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for the design of novel therapeutic agents. The 7-azaindole structure is a bioisostere of indole (B1671886), meaning it has a similar shape and volume but with a nitrogen atom replacing a carbon atom in the six-membered ring. This substitution can lead to altered electronic properties, improved metabolic stability, and enhanced binding interactions with target proteins.
The unique structure of 7-azaindole, featuring both a hydrogen-bond donor (the pyrrole (B145914) N-H) and a hydrogen-bond acceptor (the pyridine (B92270) nitrogen) in a rigid framework, makes it particularly adept at mimicking the purine (B94841) bases found in DNA and RNA. This has led to the development of numerous 7-azaindole derivatives with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Overview of Substituent Effects on Pyrrolo[2,3-b]pyridine Reactivity and Biological Activity
For instance, the introduction of electron-withdrawing or electron-donating groups can influence the acidity of the N-H proton and the susceptibility of the ring to electrophilic or nucleophilic attack. Halogen atoms, such as bromine, are often incorporated to modulate lipophilicity, improve metabolic stability, or serve as a handle for further chemical modifications through cross-coupling reactions. Methyl groups can enhance binding to hydrophobic pockets in target enzymes and can also influence the metabolic fate of the molecule.
The biological activity of pyrrolo[2,3-b]pyridine derivatives is highly dependent on their substitution patterns. For example, in the development of kinase inhibitors, specific substituents are often required to achieve high potency and selectivity for the target enzyme. Similarly, in the design of antiviral agents, the nature and position of substituents can determine the molecule's ability to inhibit viral replication.
Research Focus on 6-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine
While the broader class of 1H-pyrrolo[2,3-b]pyridines has been extensively studied, specific research on this compound is more limited. This particular compound combines the structural features of a bromine atom at the 6-position and a methyl group at the 4-position of the 7-azaindole core. The bromine atom can serve as a versatile synthetic handle for the introduction of other functional groups via transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies. The methyl group at the 4-position can influence the molecule's conformation and its interaction with biological targets.
Given the established importance of the 7-azaindole scaffold and the utility of bromo and methyl substituents in medicinal chemistry, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further research into the synthesis, reactivity, and biological evaluation of this specific compound and its derivatives is warranted to fully explore its potential in drug discovery.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂ | |
| CAS Number | 1574409-86-1 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7BrN2 |
|---|---|
Molecular Weight |
211.06 g/mol |
IUPAC Name |
6-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H7BrN2/c1-5-4-7(9)11-8-6(5)2-3-10-8/h2-4H,1H3,(H,10,11) |
InChI Key |
OEMWHCMINFLWLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CN2)Br |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 6 Bromo 4 Methyl 1h Pyrrolo 2,3 B Pyridine and Its Analogs
Retrosynthetic Analysis of the 6-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine Core
A logical retrosynthetic approach to this compound involves disconnecting the molecule at key positions to identify readily available starting materials. The primary disconnection is the bond between the pyrrole (B145914) and pyridine (B92270) rings, leading to two main strategies. One approach involves forming the pyrrole ring onto a pre-existing substituted pyridine. An alternative strategy is the construction of the pyridine ring onto a pyrrole precursor.
Further disconnection of the brominated target compound suggests that the bromine atom can be introduced at a late stage of the synthesis via electrophilic bromination of the 4-methyl-1H-pyrrolo[2,3-b]pyridine intermediate. This intermediate can, in turn, be derived from simpler, commercially available precursors through cyclization reactions.
Classical and Modern Approaches to Pyrrolo[2,3-b]pyridine Synthesis
The synthesis of the pyrrolo[2,3-b]pyridine (azaindole) skeleton, a core component of many biologically active compounds, can be accomplished through several established and contemporary methods. rsc.org These methods offer flexibility in accessing a diverse range of substituted analogs.
Fischer Indole (B1671886) Cyclization and its Variants for Pyrrolo[2,3-b]pyridine Formation
The Fischer indole synthesis is a venerable and widely used method for constructing indole rings, which can be adapted for the synthesis of azaindoles. wikipedia.orgnih.gov The reaction involves the acid-catalyzed thermal cyclization of a phenylhydrazone derived from an appropriate ketone or aldehyde. wikipedia.orgnih.govyoutube.com For the synthesis of a 4-methyl-1H-pyrrolo[2,3-b]pyridine core, this would typically involve the reaction of a substituted aminopyridine with a suitable ketone.
The mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. wikipedia.org A acs.orgacs.org-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) leads to the formation of the aromatic pyrrole ring. wikipedia.org The choice of acid catalyst, which can be a Brønsted or Lewis acid, is crucial for the success of the reaction. nih.gov Modern variations of the Fischer indole synthesis, such as the Buchwald modification, utilize palladium catalysis to couple aryl bromides with hydrazones, expanding the scope of the reaction. wikipedia.org
Table 1: Key Features of Fischer Indole Synthesis for Pyrrolo[2,3-b]pyridines
| Feature | Description |
| Reactants | Substituted aminopyridine and a ketone/aldehyde. |
| Conditions | Acid catalysis (Brønsted or Lewis acids) and elevated temperatures. wikipedia.org |
| Mechanism | Involves formation of a hydrazone, tautomerization, acs.orgacs.org-sigmatropic rearrangement, and elimination of ammonia. wikipedia.org |
| Variants | Palladium-catalyzed Buchwald modification allows for coupling of aryl bromides and hydrazones. wikipedia.org |
Cyclocondensation Reactions for Pyrrolo[2,3-b]pyridine Scaffolds
Cyclocondensation reactions provide a powerful and versatile strategy for the assembly of the pyrrolo[2,3-b]pyridine nucleus. youtube.com These reactions typically involve the condensation of two or more components to form the heterocyclic ring system in a single step. For instance, a substituted aminopyrrole can be condensed with a 1,3-dicarbonyl compound or its equivalent to construct the pyridine ring.
Various synthetic routes employ cyclocondensation. One such method involves the reaction of 2-amino-5-methylpyridine (B29535) with an appropriate three-carbon synthon. Another approach could be the condensation of a suitably functionalized pyrrole derivative with a reagent that provides the necessary atoms to complete the pyridine ring. The choice of reactants and reaction conditions can be tailored to achieve the desired substitution pattern on the final pyrrolo[2,3-b]pyridine scaffold.
Multi-component Reactions for Pyrrolo[2,3-b]pyridine Synthesis
Multi-component reactions (MCRs) have emerged as highly efficient and atom-economical tools for the synthesis of complex heterocyclic molecules like pyrrolo[2,3-b]pyridines. nih.gov These reactions involve the combination of three or more starting materials in a one-pot process to generate a product that contains portions of all the initial reactants.
An example of an MCR for the synthesis of a related pyrrolo[2,3-d]pyrimidine system involves the one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mxresearchgate.net This highlights the potential of MCRs to rapidly generate structural diversity. While a specific MCR for this compound is not detailed in the provided results, the general principles of MCRs suggest that a combination of a substituted aminopyridine, an isocyanide, and another suitable coupling partner could potentially be employed.
Table 2: Comparison of Synthetic Strategies for Pyrrolo[2,3-b]pyridine Core
| Synthetic Strategy | Description | Advantages |
| Fischer Indole Cyclization | Acid-catalyzed cyclization of a substituted aminopyridine-derived hydrazone. wikipedia.orgnih.gov | Well-established, reliable for certain substitution patterns. |
| Cyclocondensation Reactions | Condensation of two or more components to form the heterocyclic ring. youtube.com | Versatile, allows for various substitution patterns. |
| Multi-component Reactions | One-pot reaction of three or more starting materials. nih.gov | High efficiency, atom economy, rapid generation of diversity. |
Regioselective Bromination Strategies
The introduction of a bromine atom at a specific position on the pyrrolo[2,3-b]pyridine nucleus is a critical step in the synthesis of the target compound. Regioselectivity is paramount to ensure the desired isomer is obtained.
Introduction of Bromine at the 6-position of the Pyrrolo[2,3-b]pyridine Nucleus
The regioselective bromination of the 4-methyl-1H-pyrrolo[2,3-b]pyridine core at the 6-position is typically achieved through electrophilic aromatic substitution. The electron-rich nature of the pyrrolo[2,3-b]pyridine ring system facilitates this reaction. Common brominating agents such as N-bromosuccinimide (NBS) are often employed for this purpose.
The reaction conditions, including the choice of solvent and temperature, can be optimized to favor bromination at the desired C-6 position. The inherent electronic properties of the 4-methyl-1H-pyrrolo[2,3-b]pyridine nucleus generally direct electrophilic attack to specific positions. In some cases, protecting groups may be necessary to block more reactive sites and ensure the desired regioselectivity. For instance, protection of the pyrrole nitrogen can influence the outcome of the bromination reaction.
Brominating Agents and Reaction Conditions
The introduction of a bromine atom onto the 1H-pyrrolo[2,3-b]pyridine core is a common transformation, though the position of bromination is highly dependent on the reaction conditions and the existing substituents on the ring. Electrophilic bromination of the parent 1H-pyrrolo[2,3-b]pyridine typically occurs at the C3-position of the electron-rich pyrrole ring. rsc.org
Common brominating agents used for azaindole scaffolds include:
N-Bromosuccinimide (NBS): A mild source of electrophilic bromine, often used for bromination of electron-rich aromatic and heteroaromatic rings.
Copper(II) Bromide (CuBr₂): A mild and efficient reagent for the regioselective halogenation of parent azaindole systems. For example, various 3-bromoazaindoles have been synthesized in high yields using CuBr₂ in acetonitrile (B52724) at room temperature. researchgate.net
Phosphorus Oxybromide (POBr₃): Often used to halogenate the pyridine ring of N-oxide derivatives of 7-azaindole (B17877). google.com
To achieve bromination at the C6 position, direct electrophilic attack on the pyridine ring of an unactivated 1H-pyrrolo[2,3-b]pyridine is challenging. Therefore, alternative strategies are typically employed, such as directed metalation or starting from a pre-brominated pyridine precursor.
A summary of common brominating agents and typical reaction conditions for azaindole derivatives is presented below.
| Brominating Agent | Substrate Type | Position | Conditions | Reference |
| Copper(II) Bromide | Parent Azaindoles | C3 | Acetonitrile, Room Temperature | researchgate.net |
| N-Bromosuccinimide | 1H-Pyrrolo[2,3-b]pyridines | C3 | Varies | rsc.org |
| Phosphorus Oxyhalides (POX₃) | N-oxide-7-azaindole | C4 | Acetonitrile, 80-100 °C | google.com |
Control of Regioselectivity in Bromination
Controlling the position of bromination is critical for the synthesis of specifically substituted analogs like this compound. Since direct electrophilic bromination favors the C3 position, several strategies have been developed to direct the substitution to other positions, including the pyridine ring. rsc.org
Directed Metalation-Group Dance: A sophisticated strategy for functionalizing the 7-azaindole scaffold involves the use of a directed metalation group (DMG). For instance, an N7-carbamoyl group can direct lithiation (metalation) to the C6 position. Quenching the resulting organolithium intermediate with an electrophile, such as a bromine source, furnishes the C6-substituted derivative. This method allows for precise control over regioselectivity, enabling functionalization at positions that are not accessible through direct electrophilic substitution. nih.govscispace.com
Synthesis from Pre-brominated Precursors: An alternative and often more straightforward approach is to construct the pyrrolo[2,3-b]pyridine ring system from a pyridine derivative that already contains a bromine atom at the desired position. For example, a substituted 3-amino-4-methyl-5-bromopyridine could potentially undergo cyclization to form the desired this compound.
Use of Protecting/Placeholder Groups: In some complex syntheses, a bromine atom can be used as a "place-holding group" throughout a reaction sequence to block a reactive site. It is then removed in a final step. This strategy was employed in the synthesis of 7-methyl-4-azaindole, demonstrating a method to control the final substitution pattern. enamine.netresearchgate.net
Introduction of the Methyl Group at Position 4
Strategies for Methylation of Pyrrolo[2,3-b]pyridine Derivatives
Introducing a methyl group at the C4 position of the 1H-pyrrolo[2,3-b]pyridine core can be accomplished through two primary strategies: building the heterocyclic system from a pre-methylated precursor or by functionalizing a pre-formed azaindole ring.
A. Synthesis from a Pre-methylated Pyridine: This is a common and effective approach where the required methyl group is already present on the starting pyridine material. For example, a suitably substituted 3-amino-4-methylpyridine (B17607) can serve as a precursor. Formal [4+1] cyclization reactions using such precursors have been developed to synthesize various 6-azaindoles. rsc.org Similarly, a one-pot method for synthesizing 7-azaindoles from 2-fluoro-3-methylpyridine (B30981) and an arylaldehyde has been reported, showcasing the utility of starting with a methylated pyridine. nsf.gov
B. Functionalization of a Pre-formed Pyrrolo[2,3-b]pyridine Ring: This strategy involves creating the C4-methyl bond after the bicyclic ring has been formed. A common method is to use a 4-halo-1H-pyrrolo[2,3-b]pyridine intermediate. While direct methylation can be challenging, organometallic cross-coupling reactions (e.g., Suzuki or Stille coupling) with a methylating agent like methylboronic acid or trimethyltin (B158744) chloride could be employed. A patent describes the synthesis of 4-halogenated-7-azaindoles from 7-azaindole N-oxide, which can then be converted to other 4-substituted derivatives. google.com
Precursors and Reaction Optimization
The choice of precursor is vital for an efficient synthesis. For the strategy involving construction from a methylated pyridine, compounds like 2-chloro-4-methyl-3-nitropyridine (B135334) or 3-amino-4-methylpyridine are valuable starting points. The synthesis of 2-methyl-4-nitropyridine, a precursor to 2-methyl-4-aminopyridine, has been described, starting from 2-chloro-4-nitropyridine (B32982) and diethyl malonate. google.com
When functionalizing a pre-formed ring, the key precursor is a 4-substituted azaindole that can be readily converted to a methyl group. A 4-bromo or 4-chloro-1H-pyrrolo[2,3-b]pyridine is an ideal intermediate for cross-coupling reactions. Reaction optimization for these cross-coupling methods typically involves screening catalysts (e.g., palladium complexes), ligands, bases, and solvents to maximize yield and minimize side reactions. For instance, in the synthesis of 2-aryl-4-amino-pyrrolopyridines, the choice of palladium catalyst and reaction conditions was crucial for the success of Suzuki-Miyaura coupling at C2 and subsequent amination at C4. nih.gov
Derivatization from Precursor Compounds
Utilization of 4-bromo-1H-pyrrolo[2,3-b]pyridine intermediates
The compound 4-bromo-1H-pyrrolo[2,3-b]pyridine is a versatile synthetic intermediate. nih.gov The bromine atom at the C4 position is susceptible to displacement through various cross-coupling reactions, allowing for the introduction of a wide range of functional groups.
Research has shown that the analogous 4-chloro-1H-pyrrolo[2,3-b]pyridine derivatives are excellent substrates for metal-catalyzed cross-coupling reactions. nih.gov This reactivity can be extrapolated to 4-bromo intermediates, which are often more reactive in such transformations.
Key derivatization reactions include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form new carbon-carbon bonds. This would be a viable method to introduce the methyl group at C4 by using methylboronic acid.
Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form carbon-nitrogen bonds, allowing for the synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine derivatives. nih.gov
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
Nucleophilic Aromatic Substitution (SNAAr): Reaction with strong nucleophiles, such as alkoxides, to yield 4-alkoxy derivatives. For example, 4-halogenated-7-azaindoles react with sodium methoxide (B1231860) at elevated temperatures to produce 4-methoxy-7-azaindole. google.com
The chemoselectivity of these reactions is a significant advantage. For instance, in a molecule with multiple halogen atoms, it is often possible to selectively react one over the other. A study on a 2-iodo-4-chloro-pyrrolopyridine intermediate demonstrated a chemoselective Suzuki-Miyaura cross-coupling at the more reactive C2-iodo position, leaving the C4-chloro position available for a subsequent Buchwald-Hartwig amination. nih.gov This highlights the potential for sequential, site-selective functionalization of halo-substituted pyrrolo[2,3-b]pyridines.
Synthetic Pathways involving 6-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
The conversion of 6-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine to its 4-methyl analog is a key transformation that can be achieved through various modern cross-coupling reactions. While a direct documented synthesis for this specific conversion is not extensively reported, analogous transformations on the 4-position of the pyrrolo[2,3-b]pyridine core are well-established, providing a strong basis for feasible synthetic routes. mdpi.comnih.gov
Palladium-catalyzed cross-coupling reactions are the most probable methods for the methylation of the 4-chloro position. These reactions offer high efficiency and functional group tolerance. The choice of the specific cross-coupling reaction would depend on the nature of the methylating agent.
Table 1: Plausible Cross-Coupling Reactions for the Synthesis of this compound
| Reaction | Methylating Agent | Catalyst/Ligand System (Proposed) | Key Features |
| Suzuki-Miyaura Coupling | Methylboronic acid or its esters | Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand (e.g., XPhos, RuPhos) and a base (e.g., K₂CO₃, Cs₂CO₃) | Mild reaction conditions, high functional group tolerance, commercially available reagents. nih.govmdpi.com |
| Stille Coupling | Trimethyl(methyl)stannane | Pd(PPh₃)₄ or other Pd(0) catalysts | Effective for methylation, but toxicity of organotin byproducts is a concern. |
| Negishi Coupling | Methylzinc chloride or dimethylzinc | Pd(dba)₂ with a phosphine ligand (e.g., SPhos) | Highly reactive organozinc reagents, often leading to high yields. |
The general strategy would involve the protection of the pyrrole nitrogen of 6-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine, followed by the palladium-catalyzed cross-coupling reaction to introduce the methyl group at the C4 position. The final step would be the deprotection of the pyrrole nitrogen to yield the desired product. The protection of the pyrrole nitrogen is often crucial to prevent side reactions and to improve the solubility and reactivity of the substrate in the cross-coupling step. mdpi.comnih.gov
Protecting Group Chemistry in this compound Synthesis
The selection and manipulation of protecting groups are of paramount importance in the multi-step synthesis of substituted 1H-pyrrolo[2,3-b]pyridines. The pyrrole nitrogen is nucleophilic and its proton can interfere with various reaction conditions, particularly those involving strong bases or organometallic reagents. chemicalforums.com Therefore, protection of this nitrogen is a common and often necessary strategy.
A frequently employed protecting group for the pyrrole nitrogen in the synthesis of 7-azaindole derivatives is the 2-(trimethylsilyl)ethoxymethyl (SEM) group. mdpi.comnih.govtotal-synthesis.com The SEM group is known for its stability under a range of conditions including those used for many cross-coupling reactions. mdpi.com
Introduction of the SEM Group:
The SEM group is typically introduced by reacting the N-H of the pyrrolo[2,3-b]pyridine with SEM-chloride (SEM-Cl) in the presence of a base.
Table 2: Conditions for SEM Protection of Pyrrolo[2,3-b]pyridine
| Reagents | Base | Solvent | Conditions | Reference |
| SEM-Cl | NaH | DMF | 0 °C to room temperature | mdpi.com |
| SEM-Cl | DIPEA | DCM | Room temperature | nih.gov |
Deprotection of the SEM Group:
The removal of the SEM group can be challenging and is often the final step in the synthetic sequence. The conditions for deprotection must be carefully chosen to avoid degradation of the target molecule. mdpi.comnih.gov The SEM group can be cleaved under acidic conditions or with fluoride (B91410) ions. total-synthesis.com
Table 3: Conditions for SEM Deprotection
| Reagents | Solvent | Conditions | Challenges and Side Products | Reference |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 50 °C | Can lead to the formation of side products due to the release of formaldehyde (B43269). mdpi.comnih.gov | mdpi.comnih.gov |
| Tetrabutylammonium fluoride (TBAF) | THF, DMF | 45 °C | The reaction can be slow and may require elevated temperatures. total-synthesis.com | total-synthesis.com |
| Hydrochloric acid (HCl) | 1,4-Dioxane, CH₃CN | 65 °C | Acid-labile functional groups on the molecule may not be tolerated. | nih.gov |
Research has shown that the deprotection of SEM-protected 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines can be problematic. mdpi.com The release of formaldehyde during the deprotection step can lead to the formation of undesired side products, including tricyclic eight-membered ring structures. mdpi.com This highlights the critical need for careful optimization of deprotection conditions to ensure a high yield of the desired product.
Chemical Transformations and Functionalization of 6 Bromo 4 Methyl 1h Pyrrolo 2,3 B Pyridine
Reactivity of the Bromine Atom at Position 6
The bromine atom at the 6-position of the pyridine (B92270) ring is a key site for a variety of chemical modifications, enabling the introduction of diverse functional groups through several reaction pathways.
While direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally challenging, the electron-withdrawing nature of the pyridine nitrogen can facilitate such reactions at the 6-position of the pyrrolo[2,3-b]pyridine core. The viability of these reactions is often dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles are typically required, and the reaction may proceed under forcing conditions such as high temperatures. For instance, heteroarylamines like morpholine (B109124) and pyrrolidine (B122466) have been successfully used in Buchwald-Hartwig amination reactions with bromo-substituted quinolines, which are structurally related to the pyrrolo[2,3-b]pyridine system. researchgate.net
The bromine atom at position 6 serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically proceed via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation (in Suzuki and Sonogashira reactions) or migratory insertion (in the Heck reaction), and concluding with reductive elimination to regenerate the catalyst and yield the coupled product. youtube.com
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-substituted heterocycle with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.comnih.gov The Suzuki-Miyaura coupling is widely used to form biaryl linkages. For example, the reaction of bromo-substituted pyridines with arylboronic acids has been shown to proceed efficiently. beilstein-journals.org In a related system, the Suzuki coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with various boronic acids using a Pd(PPh3)4 catalyst and K3PO4 as a base resulted in the formation of both mono- and disubstituted products, demonstrating the feasibility of this reaction on bromo-substituted aromatic systems. nih.gov
Heck Reaction: The Heck reaction couples the bromo-substituted heterocycle with an alkene in the presence of a palladium catalyst and a base. This reaction is a valuable method for the synthesis of substituted alkenes.
Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between the bromo-substituted heterocycle and a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The Sonogashira coupling has been successfully applied to various bromo-substituted heterocyclic compounds. For instance, the coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole with terminal alkynes has been optimized, highlighting the utility of this reaction for creating alkynyl-substituted heterocycles. researchgate.net
The following table summarizes typical conditions for palladium-catalyzed cross-coupling reactions on bromo-substituted aromatic compounds, which are analogous to the expected reactivity of 6-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine.
| Reaction | Catalyst | Base | Solvent | Temperature | Yield | Ref |
| Suzuki-Miyaura Coupling | Pd(PPh3)4 | Na2CO3 | Toluene/MeOH | 80 °C | 77-82% | beilstein-journals.org |
| Suzuki-Miyaura Coupling | Pd(PPh3)4 | K3PO4 | - | 90 °C | 31-46% | nih.gov |
| Sonogashira Coupling | Pd catalyst, Cu(I) cocatalyst | Amine base | - | - | - | organic-chemistry.org |
The bromine atom at position 6 significantly influences the electronic and steric properties of the this compound molecule. Electronically, bromine is an electronegative atom that exerts a deactivating, electron-withdrawing inductive effect (-I) on the pyridine ring. This effect reduces the electron density of the aromatic system, making it less susceptible to electrophilic attack and more prone to nucleophilic attack. The bromine atom also possesses lone pairs of electrons that can participate in resonance, exhibiting a weak activating mesomeric effect (+M). However, for halogens, the inductive effect typically dominates.
Sterically, the bromine atom introduces bulk at the 6-position. This steric hindrance can influence the regioselectivity of reactions occurring at adjacent positions and can affect the conformational preferences of the molecule, particularly in derivatives with bulky substituents at neighboring positions. In cross-coupling reactions, the steric environment around the bromine atom can impact the rate of oxidative addition of the palladium catalyst.
Reactivity of the Methyl Group at Position 4
The methyl group at position 4 of the pyridine ring is generally less reactive than the bromine atom. However, it can undergo oxidation under strong oxidizing conditions to afford the corresponding carboxylic acid. Additionally, the protons of the methyl group can be sufficiently acidic to be removed by a strong base, generating a carbanion. This carbanion can then participate in various reactions, such as aldol-type condensations or alkylations, allowing for further functionalization at this position.
Functionalization of the Pyrrole (B145914) Nitrogen (N1)
The pyrrole nitrogen (N1) of the 1H-pyrrolo[2,3-b]pyridine scaffold possesses a lone pair of electrons and an acidic proton, making it a site for various functionalization reactions. Deprotonation with a suitable base, such as sodium hydride or potassium tert-butoxide, generates a nucleophilic anion that can readily react with a range of electrophiles. nih.gov This allows for the introduction of various substituents, including alkyl, acyl, and sulfonyl groups, onto the pyrrole nitrogen. This N-functionalization can be crucial for modifying the molecule's solubility, lipophilicity, and biological activity. It can also serve as a protecting group strategy during multi-step syntheses. For example, the SEM (2-(trimethylsilyl)ethoxymethyl) group has been used to protect the pyrrole nitrogen during Suzuki-Miyaura coupling reactions. nih.gov
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom and the bromine substituent. Any electrophilic attack would be expected to occur at the positions with relatively higher electron density, which are influenced by the directing effects of the existing substituents.
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the ring nitrogen. The presence of the electron-withdrawing bromine atom at position 6 further enhances this reactivity. Nucleophiles can attack the electron-poor carbon atoms of the pyridine ring, leading to the displacement of a leaving group, which in this case could be the bromine atom as discussed in section 3.1.1.
Oxidation and Reduction Chemistry of this compound
The oxidation and reduction of this compound target different functionalities within the molecule, leading to a range of derivatives with potential applications in medicinal chemistry and organic synthesis.
Oxidation:
The primary site of oxidation in pyrrolo[2,3-b]pyridines is the nitrogen atom of the pyridine ring, leading to the formation of the corresponding N-oxide. This transformation is significant as it can alter the electronic properties of the molecule, influencing its reactivity in subsequent functionalization reactions.
Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA). For the parent 7-azaindole (B17877), N-oxidation has been successfully achieved using hydrogen peroxide in an organic solvent like tetrahydrofuran (B95107) (THF). A typical procedure involves reacting the 7-azaindole with hydrogen peroxide at a controlled temperature, often between 5-15°C, to yield the N-oxide. google.com
The resulting N-oxide can then be a precursor for further substitutions. For instance, the synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridine can be achieved from 1H-pyrrolo[2,3-b]pyridine 7-oxide by treatment with methanesulfonic anhydride (B1165640) and tetramethylammonium (B1211777) bromide in dimethylformamide (DMF). This reaction proceeds by activation of the N-oxide followed by bromination, yielding the 4-bromo derivative. chemicalbook.com
While specific research on the oxidation of this compound is not extensively documented, the established methods for related 7-azaindoles provide a reliable framework for its N-oxidation.
Reduction:
Reduction reactions of this compound can selectively target the bromo substituent or the pyrrole ring.
Reductive Debromination: The bromine atom at the C-6 position can be removed through catalytic hydrogenation. This process, known as reductive dehalogenation, typically employs a palladium catalyst (e.g., palladium on carbon, Pd/C) and a hydrogen source. This transformation is valuable for accessing the corresponding 4-methyl-1H-pyrrolo[2,3-b]pyridine scaffold.
Reduction of the Pyrrole Ring: While less common, the pyrrole ring can be reduced under specific catalytic hydrogenation conditions, leading to the corresponding di- or tetra-hydropyrrolopyridine derivative. The choice of catalyst, solvent, and reaction conditions is crucial to control the extent of reduction.
Detailed experimental data on the specific reduction of this compound is limited in publicly available literature. However, the principles of catalytic hydrogenation are well-established for similar heterocyclic systems.
Synthetic Route Optimization and Yield Enhancement
The synthesis of functionalized pyrrolo[2,3-b]pyridines often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. Optimizing these synthetic routes is crucial for maximizing product yields and ensuring the efficient production of target molecules.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In the context of this compound, this reaction would involve coupling the bromo-substituted scaffold with a boronic acid or ester in the presence of a palladium catalyst and a base.
Research on the Suzuki-Miyaura coupling of related N-protected bromopyrroles has demonstrated that the choice of catalyst, base, and solvent significantly impacts the reaction yield. For instance, in the coupling of a SEM-protected methyl 4-bromo-1H-pyrrole-2-carboxylate with phenylboronic acid, various parameters were screened to identify the optimal conditions. nih.gov
Table 1: Optimization of Suzuki-Miyaura Coupling for a SEM-Protected Bromopyrrole Derivative nih.gov
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (10) | Na₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 75 |
| 2 | Pd(PPh₃)₄ (10) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 82 |
| 3 | Pd(PPh₃)₄ (10) | Cs₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 88 |
| 4 | Pd(dppf)Cl₂ (10) | Cs₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 70 |
| 5 | Pd₂(dba)₃ (5) / P(o-tol)₃ (20) | Cs₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 65 |
| 6 | Pd(PPh₃)₄ (10) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 92 |
| 7 | Pd(PPh₃)₄ (10) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 80 | 85 |
| 8 | Pd(PPh₃)₄ (10) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 89 |
| 9 | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 89 |
As indicated in the table, the combination of Pd(PPh₃)₄ as the catalyst, Cs₂CO₃ as the base, and a dioxane/water solvent system at 90°C provided the highest yield for this particular transformation. nih.gov Such optimization studies are critical for developing efficient and scalable syntheses of derivatives of this compound.
Similarly, the Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, enabling the introduction of various amine functionalities at the C-6 position of the pyrrolopyridine core. The optimization of this reaction would involve screening different palladium catalysts, phosphine (B1218219) ligands, bases, and solvents to maximize the yield of the desired aminated product.
Analytical and Spectroscopic Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.
Two-Dimensional NMR Experiments (COSY, HSQC, HMBC) for Connectivity AnalysisTwo-dimensional NMR experiments are powerful tools for establishing the complete structural connectivity.
COSY (Correlation Spectroscopy) reveals correlations between protons that are coupled to each other, helping to piece together fragments of the molecule. ambeed.com
HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the carbon atoms to which they are directly attached. ambeed.com
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern. The molecular ion peak (M+) in the mass spectrum would confirm the molecular weight of 6-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M and M+2 peaks of nearly equal intensity). Analysis of the fragment ions would offer clues about the stability of different parts of the molecule and how they are connected.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for N-H stretching of the pyrrole (B145914) ring, C-H stretching and bending of the aromatic rings and the methyl group, and C-N and C=C bond vibrations within the heterocyclic system.
X-ray Crystallography for Absolute Stereochemistry and Conformation
Without access to the specific experimental data for this compound, the detailed tables and in-depth research findings as requested in the prompt cannot be generated. Further investigation into proprietary chemical databases or the primary scientific literature would be necessary to obtain the specific analytical data required for a comprehensive article on this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purity determination of "this compound." This method separates the target compound from any impurities, starting materials, or by-products that may be present after its synthesis. The purity is typically assessed by measuring the peak area of the main compound relative to the total peak area of all components in the chromatogram.
While specific, detailed HPLC analytical methods for "this compound" are not extensively documented in publicly available research, a representative method can be described based on common practices for the analysis of related heterocyclic compounds, such as other substituted pyrrolo[2,3-b]pyridines. For instance, the analysis of related pyrrolopyrimidine derivatives has been reported with high purity levels, such as 99.7%, determined by HPLC. nih.gov The separation is typically achieved using a reverse-phase column with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer.
A typical set of HPLC conditions suitable for the purity assessment of "this compound" is presented in the data table below. These conditions are based on methods used for structurally similar molecules, such as "Pyridine, 3-(1-methyl-1H-pyrrol-2-yl)-", where a mobile phase of acetonitrile and water with a phosphoric acid modifier was employed. sielc.com
Table 1: Representative HPLC Parameters for Purity Assessment of this compound
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Under these or similar conditions, "this compound" would be expected to elute as a major peak at a specific retention time. The integration of this peak, compared to the total area of all observed peaks, allows for the quantitative determination of the compound's purity. For example, a hypothetical analysis might yield the results shown in the table below.
Table 2: Representative HPLC Purity Analysis Data
| Peak Number | Retention Time (min) | Area (%) | Identity |
| 1 | 3.2 | 0.5 | Impurity |
| 2 | 8.5 | 99.2 | This compound |
| 3 | 10.1 | 0.3 | Impurity |
This representative data illustrates a high-purity sample, which is critical for its use in further research and development, such as in the synthesis of more complex molecules or in biological screening assays. The precise retention time would be determined experimentally and used as an identifier for the compound in subsequent analyses under the same conditions.
Medicinal Chemistry Research and Biological Activity Profiling
6-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine as a Building Block in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole (B17877), is a privileged scaffold in drug discovery due to its structural resemblance to indole (B1671886) and its ability to act as a bioisostere for other bicyclic heterocycles. This framework is present in several approved drugs and clinical candidates. Its utility stems from the pyridine (B92270) nitrogen, which can serve as a crucial hydrogen bond acceptor, interacting with the hinge region of many protein kinases. The bromo- and methyl-substituents on the pyridine ring of This compound offer synthetic handles for further chemical modification, making it a potential, albeit not widely documented, starting point for creating diverse chemical libraries for screening against various biological targets.
Investigation of Pharmacological Targets
While direct studies on derivatives of This compound are scarce, research on closely related analogs provides insight into the potential targets for this class of compounds.
Kinase Inhibitors
The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established core for kinase inhibitors. Abnormal activation of kinase signaling pathways is a hallmark of many cancers, making inhibitors of these enzymes an attractive strategy for therapy.
Fibroblast Growth Factor Receptors (FGFRs): A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFRs 1, 2, and 3. In these inhibitors, the pyrrolopyridine core typically acts as the hinge-binding motif. Optimization of substituents on the scaffold led to the identification of compounds with high potency and ligand efficiency. For example, one study identified a lead compound, 4h , which demonstrated significant inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC₅₀ values of 7 nM, 9 nM, and 25 nM, respectively. This compound, however, was not specified as being derived from This compound .
Human Neutrophil Elastase (HNE): The 1H-pyrrolo[2,3-b]pyridine framework has also been utilized to develop potent inhibitors of HNE, a protease implicated in various inflammatory respiratory diseases.
Enzyme Inhibition Mechanisms
Human Neutrophil Elastase (HNE): For HNE inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold, molecular docking studies suggest a mechanism involving the formation of a Michaelis complex. The geometry of the inhibitor within the enzyme's active site is critical, with highly active compounds characterized by a short proton transfer channel involving the catalytic triad.
Receptor Modulation and Cellular Signaling Pathway Interactions
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold can modulate cellular signaling pathways downstream of their target receptors.
FGFR Signaling: Potent 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors have been shown to inhibit the proliferation of cancer cells with aberrant FGFR signaling. For instance, the lead compound 4h from one study effectively inhibited the proliferation, migration, and invasion of 4T1 breast cancer cells and induced apoptosis. This is achieved by blocking the FGF-FGFR signaling axis, which would otherwise activate downstream pathways like RAS–MEK–ERK and PI3K–Akt.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Specific SAR studies for derivatives of This compound are not available. However, SAR studies on the general 1H-pyrrolo[2,3-b]pyridine scaffold provide valuable insights that would be applicable.
Impact of Substituent Modifications on Biological Activity
HNE Inhibitors: In the development of HNE inhibitors, modifications at various positions on the 1H-pyrrolo[2,3-b]pyridine ring have a significant impact on activity. Research has shown that position 2 of the scaffold must remain unsubstituted for optimal activity. Conversely, the introduction of various bulky or lipophilic substituents at position 5 was generally well-tolerated, maintaining potent inhibitory activity (IC₅₀ values in the range of 15-51 nM). This suggests that substituents at this position can interact favorably with a large pocket in the enzyme's active site.
FGFR Inhibitors: In the context of FGFR inhibitors, structure-based design has been used to guide modifications. It was proposed that introducing a hydrogen bond acceptor at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring could form a hydrogen bond with the glycine (B1666218) 485 residue (G485) in the kinase, thereby improving activity.
Data on Related 1H-pyrrolo[2,3-b]pyridine Derivatives
The table below summarizes findings for representative compounds from the broader 1H-pyrrolo[2,3-b]pyridine class, as specific data for This compound derivatives are not available.
| Compound ID | Target | Activity (IC₅₀) | Key Structural Features | Reference |
| 4h | FGFR1 | 7 nM | 1H-pyrrolo[2,3-b]pyridine core | , |
| FGFR2 | 9 nM | , | ||
| FGFR3 | 25 nM | , | ||
| Generic | HNE | 15-51 nM | Unsubstituted at position 2, substituted at position 5 |
Key Pharmacophoric Features
The pharmacophoric features of the 1H-pyrrolo[2,3-b]pyridine scaffold, to which This compound belongs, are crucial for its biological activity. The core structure itself, a fusion of a pyrrole (B145914) and a pyridine ring, presents a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as hydrophobic regions.
The key pharmacophoric elements include:
Hydrogen Bond Donors and Acceptors: The pyrrole NH group and the pyridine nitrogen atom are critical hydrogen bond donors and acceptors, respectively. These features enable interactions with biological targets such as protein kinases.
Aromatic System: The bicyclic aromatic system provides a scaffold for pi-pi stacking interactions with aromatic amino acid residues in target proteins.
Substitution Points: The bromine atom at the 6-position and the methyl group at the 4-position significantly influence the electronic properties and steric profile of the molecule. The bromine atom, in particular, can participate in halogen bonding, a type of non-covalent interaction that has gained recognition in drug design.
Molecular Mechanisms of Action (In Vitro and Preclinical Models)
While specific studies on This compound are not extensively documented, research on analogous compounds within the 1H-pyrrolo[2,3-b]pyridine class has revealed several molecular mechanisms of action, primarily in the context of cancer research.
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent activity in inhibiting the proliferation of various cancer cell lines. For instance, certain analogs have been shown to induce apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells. This pro-apoptotic activity is often linked to the ability of these compounds to interfere with critical cellular processes necessary for cancer cell survival and growth.
A primary mechanism through which 1H-pyrrolo[2,3-b]pyridine derivatives exert their anticancer effects is by disrupting specific signaling pathways that are often dysregulated in cancer. Notably, this class of compounds has been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling. For example, derivatives of this scaffold have been developed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and Ataxia-Telangiectasia Mutated (ATM) kinase, both of which are implicated in cancer progression. rsc.orgnih.govnih.gov By inhibiting these kinases, the compounds can block downstream signaling events that promote cell proliferation, survival, and angiogenesis.
The interaction of 1H-pyrrolo[2,3-b]pyridine derivatives with their biological targets is governed by a variety of molecular binding interactions. nih.gov Molecular modeling and structural biology studies of related compounds have highlighted the importance of:
Hydrogen Bonding: The pyrrole NH and pyridine nitrogen are frequently involved in forming hydrogen bonds with the backbone or side chains of amino acids in the active site of target proteins.
Pi-pi Stacking: The aromatic rings of the scaffold can engage in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
Halogen Bonding: The bromine atom at the 6-position can form halogen bonds with electron-rich atoms such as oxygen or nitrogen in the protein, contributing to the binding affinity and selectivity of the molecule.
Lead Optimization and Scaffold Modification Strategies
The 1H-pyrrolo[2,3-b]pyridine core is a versatile scaffold for lead optimization and modification. nih.gov Medicinal chemists have employed various strategies to enhance the potency, selectivity, and pharmacokinetic properties of compounds based on this scaffold.
Common strategies include:
Computational Chemistry and in Silico Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein.
While specific molecular docking studies focused exclusively on 6-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine are not extensively documented in publicly available literature, research on analogous 1H-pyrrolo[2,3-b]pyridine derivatives provides a framework for understanding its potential interactions. For instance, studies on a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as inhibitors of phosphodiesterase 4B (PDE4B) have utilized molecular modeling to elucidate their binding mechanisms. nih.gov These studies have shown how modifications to the pyrrolo[2,3-b]pyridine core can influence binding affinity and selectivity.
In a typical molecular docking workflow for a compound like this compound, the three-dimensional structure of the compound would be docked into the binding site of a target protein. The results would be analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, in a study of 1H-pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors, docking studies revealed that the pyrazole (B372694) moiety could form crucial hydrogen bonds with residues in the hinge region of the kinase. nih.gov
The following table illustrates a hypothetical docking result summary for this compound with a target protein, based on common parameters evaluated in such studies.
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | PHE 85, LEU 88, VAL 93, LYS 105 |
| Hydrogen Bond Interactions | LYS 105 (backbone C=O) |
| Hydrophobic Interactions | PHE 85, LEU 88, VAL 93 |
This table is illustrative and does not represent actual experimental data for the specified compound.
Molecular Dynamics Simulations for Binding Stability and Conformational Analysis
Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the conformational changes that can occur upon ligand binding, offering a more realistic representation of the biological system.
For a compound such as this compound, an MD simulation would involve placing the docked complex in a simulated physiological environment, including water molecules and ions. The simulation would then track the movements of all atoms over a period of nanoseconds or even microseconds. Analysis of the MD trajectory can reveal:
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose.
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds throughout the simulation.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. These calculations can provide insights into a molecule's reactivity, stability, and spectroscopic properties.
A DFT study of this compound would involve optimizing its geometry and calculating various electronic descriptors. Research on other bromo-substituted heterocyclic compounds has demonstrated the utility of this approach. For example, a DFT study on 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine at the B3LYP/6-311G(d,p) level of theory was used to compare the calculated and experimentally determined structures and to determine the HOMO-LUMO energy gap. nih.gov Similarly, a study on 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine used DFT to elucidate its HOMO-LUMO behavior and energy gap. nih.gov
Key parameters obtained from DFT calculations for this compound would include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are crucial for determining the molecule's electronic and optical properties, as well as its reactivity. The energy gap between HOMO and LUMO is an indicator of molecular stability.
Electron Density Distribution: To identify nucleophilic and electrophilic sites.
Molecular Electrostatic Potential (MEP): To visualize the charge distribution and predict sites for intermolecular interactions.
The following table presents hypothetical DFT-calculated electronic properties for this compound.
| Property | Calculated Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 2.5 D |
This table is illustrative and does not represent actual experimental data for the specified compound.
QSAR Modeling for Activity Prediction of Novel this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to correlate the chemical structure of compounds with their biological activity. By developing a mathematical model, QSAR can be used to predict the activity of novel, untested compounds.
A QSAR study on analogs of this compound would involve synthesizing a series of related compounds and measuring their biological activity against a specific target. Various molecular descriptors (e.g., physicochemical, topological, and electronic) would then be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that links these descriptors to the observed activity.
For example, a study on 1H-pyrrolo[2,3-b]pyridine derivatives as PDE4B inhibitors explored the structure-activity relationships by systematically modifying different parts of the scaffold and observing the impact on inhibitory activity. nih.gov Such an approach allows for the identification of key structural features that are important for activity.
A hypothetical QSAR model for a series of this compound analogs might be represented by an equation like:
log(1/IC50) = 0.5 * LogP - 0.2 * MW + 1.5 * HD_Count + c
Where:
IC50 is the half-maximal inhibitory concentration.
LogP is the logarithm of the octanol-water partition coefficient.
MW is the molecular weight.
HD_Count is the number of hydrogen bond donors.
c is a constant.
This model could then be used to predict the activity of new analogs of this compound before they are synthesized, thus prioritizing the most promising candidates for further investigation.
Emerging Applications and Future Research Directions
Potential in Materials Science and Agrochemicals
The unique structural and electronic properties of the 7-azaindole (B17877) core suggest potential applications for its derivatives in materials science and agrochemicals.
In the realm of materials science , the 7-azaindole scaffold is a constituent of various organic molecules with interesting photophysical properties. rsc.orgresearchgate.net These properties are fundamental to the development of organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The introduction of a bromine atom and a methyl group, as in 6-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine, can modulate these electronic properties, offering a pathway to fine-tune the material's performance for specific applications. The bromine atom, in particular, can serve as a handle for further chemical modifications, allowing for the synthesis of more complex materials.
In the field of agrochemicals , derivatives of 7-azaindole have shown promise as fungicides. ndl.go.jpuni-rostock.de Studies have demonstrated that certain 7-azaindole derivatives exhibit considerable activity against various fungi, notably Pyricularia oryzae, the fungus responsible for rice blast. ndl.go.jp The biological activity of these compounds is influenced by the substituents on the azaindole ring. For instance, 6-halo-7-azaindole derivatives have displayed significant fungicidal effects. ndl.go.jp The 6-bromo substitution in this compound could therefore be a key feature for developing novel and effective agrochemical fungicides. Further research into the structure-activity relationships of such compounds could lead to the design of more potent and selective agricultural agents.
Development of Fluorescent Probes and Chemical Tools
The inherent fluorescence of the 7-azaindole scaffold makes it an attractive platform for the development of fluorescent probes and chemical tools for biological imaging and sensing. rsc.orgnih.govnih.govrsc.org
The fluorescence of 7-azaindole can be sensitive to its local environment, making it a useful reporter for changes in polarity, viscosity, and the presence of specific analytes. nih.gov The incorporation of 7-azaindole into DNA oligonucleotides has been used to probe nucleic acid structure and dynamics. nih.gov The substitution pattern on the azaindole ring, such as the bromo and methyl groups in this compound, can influence the fluorescence quantum yield and emission wavelength. rsc.org
The development of novel 7-azaindole derivatives as fluorescent probes is an active area of research. These probes can be designed to selectively bind to specific biological targets, such as proteins or nucleic acids, allowing for their visualization and tracking within living cells. nih.gov The bromine atom on this compound provides a convenient site for conjugation to other molecules, such as targeting ligands or other fluorophores, to create more sophisticated chemical tools.
| 7-Azaindole Derivative | Application | Key Feature |
| 7-azaindole N-linked 1,2,3-triazole hybrids | Fluorescent and antimicrobial agents | Click chemistry for synthesis |
| 7-azaindole in DNA oligonucleotides | Probe for nucleic acid structure | Environmental sensitivity of fluorescence |
| Morpholine- and N-methyl-N-benzylamine-substituted azaindoles | Cytotoxic fluorescent probes | Intracellular localization studies |
Advancements in Synthetic Methodologies for Complex Derivatives
The synthesis of complex derivatives of this compound is crucial for exploring its full potential. Advances in synthetic organic chemistry have provided a range of methods for the functionalization of the 7-azaindole ring system. nih.gov
Key synthetic strategies include:
Cross-coupling reactions: Palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for introducing aryl and amino groups at various positions of the azaindole core. nih.gov
Direct C-H functionalization: This approach allows for the direct modification of C-H bonds, offering a more atom-economical route to new derivatives.
Cascade reactions: Multi-step reactions that occur in a single pot can efficiently build complex molecular architectures from simple starting materials.
These methodologies can be applied to this compound to create libraries of diverse derivatives for screening in various applications. The bromine atom at the 6-position is particularly useful as it can be readily transformed into other functional groups via cross-coupling reactions.
Exploration of Novel Biological Targets for this compound and its Derivatives
The 7-azaindole scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets with high affinity. nih.govresearchgate.netjst.go.jpchemicalbook.comnih.gov This makes this compound a promising starting point for the discovery of new drugs.
A primary area of focus has been the development of kinase inhibitors . researchgate.netjst.go.jpchemicalbook.comresearchgate.net Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The 7-azaindole moiety can act as a hinge-binder, forming key hydrogen bonds with the kinase active site. researchgate.netjst.go.jpchemicalbook.com
| Kinase Target | Therapeutic Area | Example 7-Azaindole Inhibitor |
| Rho kinase (ROCK) | Hypertension, glaucoma | Substituted 7-azaindoles |
| Colony-stimulating factor 1 receptor (CSF1R) | Cancer | 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines |
| Fibroblast growth factor receptor (FGFR) | Cancer | 1H-pyrrolo[2,3-b]pyridine derivatives |
The specific substitutions on the 7-azaindole ring are critical for determining the potency and selectivity of kinase inhibition. The 6-bromo and 4-methyl groups of the title compound would influence its binding affinity and selectivity for different kinases. Future research will likely involve the synthesis and screening of derivatives of this compound against a broad panel of kinases to identify novel therapeutic leads.
Beyond kinases, 7-azaindole derivatives have shown activity against other biological targets, including phosphodiesterases and G protein-coupled receptors. nih.gov The exploration of these and other novel targets for derivatives of this compound represents a significant opportunity for drug discovery.
Strategies for Enhancing Selectivity and Potency
A key challenge in drug development is to design molecules that are both highly potent against their intended target and highly selective, to minimize off-target effects and potential toxicity. For derivatives of this compound, several strategies can be employed to enhance selectivity and potency.
Structure-based drug design is a powerful approach that utilizes the three-dimensional structure of the target protein to guide the design of inhibitors. mdpi.com By understanding the specific interactions between the inhibitor and the target, modifications can be made to the inhibitor's structure to improve its binding affinity and selectivity. For kinase inhibitors, this involves optimizing the interactions with the hinge region, the gatekeeper residue, and other parts of the ATP-binding pocket. researchgate.netjst.go.jpchemicalbook.com
Scaffold hopping is another strategy where the core scaffold of a known inhibitor is replaced with a different chemical structure while retaining the key pharmacophoric features. mdpi.com This can lead to compounds with improved properties, such as enhanced selectivity or better pharmacokinetic profiles.
Combinatorial chemistry and high-throughput screening can be used to rapidly generate and evaluate large libraries of derivatives of this compound. This allows for the systematic exploration of the structure-activity relationship and the identification of compounds with the desired potency and selectivity.
The introduction of specific functional groups can also be used to modulate the properties of the molecule. For example, the addition of a trifluoroacetyl group to a pyrrole (B145914) ring has been shown to enhance the activity and selectivity of aldose reductase inhibitors. nih.gov Similar strategies could be applied to the this compound scaffold to fine-tune its biological activity.
Q & A
Q. Table 1. Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Direct bromination | 36–51 | 98 | NBS, DMF, 0°C | |
| Sonogashira coupling | 51 | 97 | Pd(PPh), THF, rt |
Q. Table 2. Analytical Data for Structural Confirmation
| Technique | Key Signal/Value | Application |
|---|---|---|
| H NMR (DMSO-d6) | δ 8.39 (d, J=2.2 Hz, aromatic H) | Regiochemistry confirmation |
| HRMS | [M+H] 225.04 | Molecular weight validation |
| X-ray diffraction | C–Br bond length: 1.89 Å | Absolute configuration determination |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
